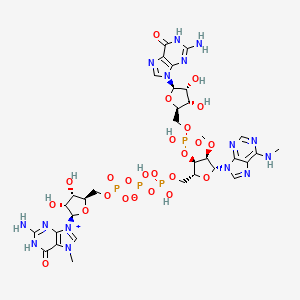
m7Gpppm6AmpG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound m7Gpppm6AmpG is a trinucleotide mRNA 5’ cap analog. It is a synthetic molecule that mimics the natural cap structure found at the 5’ end of eukaryotic messenger RNA (mRNA). This cap structure is crucial for the stability, translation, and processing of mRNA. The compound consists of 7-methylguanosine linked to N-methyl-2’-O-methylguanosine through a triphosphate bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m7Gpppm6AmpG involves multiple steps, starting with the preparation of 7-methylguanosine and N-methyl-2’-O-methylguanosine. These nucleosides are then linked through a triphosphate bridge. The reaction typically involves the use of phosphorylating agents and coupling reagents under controlled conditions to ensure the formation of the desired triphosphate linkage.
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods using E. coli RNA polymerase primed with the appropriate nucleoside triphosphates. This method allows for efficient in vitro synthesis of capped RNA, which can then be purified and used for various applications .
化学反応の分析
Types of Reactions
m7Gpppm6AmpG primarily undergoes hydrolysis and phosphorylation reactions. It is relatively stable under physiological conditions but can be hydrolyzed by nucleases.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include phosphorylating agents, coupling reagents, and enzymes such as RNA polymerase. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleosides and the triphosphate bridge.
Major Products Formed
The major products formed from the reactions involving this compound are typically the hydrolyzed nucleosides and nucleotides. These products can be analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
科学的研究の応用
m7Gpppm6AmpG has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of mRNA cap structures.
Biology: It is employed in the study of mRNA metabolism, including splicing, translation, and degradation.
Medicine: It is used in the development of mRNA-based therapeutics and vaccines, where the cap structure is crucial for the stability and translation of the therapeutic mRNA.
Industry: It is used in the production of synthetic mRNA for research and therapeutic purposes .
作用機序
The mechanism of action of m7Gpppm6AmpG involves its role as a cap analog. It mimics the natural 5’ cap structure of eukaryotic mRNA, thereby promoting the stability and translation of the mRNA. The compound interacts with cap-binding proteins and translation initiation factors, facilitating the formation of the initiation complex for protein synthesis. This interaction is crucial for the efficient translation of mRNA into proteins .
類似化合物との比較
Similar Compounds
m7Gpppm6AmpG ammonium: A stable salt form of this compound with similar biological activity.
This compound: Another trinucleotide mRNA 5’ cap analog used for similar applications.
Uniqueness
This compound is unique due to its specific structure, which closely mimics the natural mRNA cap. This makes it highly effective in promoting mRNA stability and translation, making it a valuable tool in both basic research and therapeutic applications .
特性
分子式 |
C33H45N15O24P4 |
|---|---|
分子量 |
1159.7 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C33H45N15O24P4/c1-36-23-14-24(38-7-37-23)46(8-39-14)31-22(63-3)21(70-73(55,56)64-4-11-17(49)19(51)29(67-11)47-9-40-15-25(47)41-32(34)43-27(15)53)13(69-31)6-66-75(59,60)72-76(61,62)71-74(57,58)65-5-12-18(50)20(52)30(68-12)48-10-45(2)16-26(48)42-33(35)44-28(16)54/h7-13,17-22,29-31,49-52H,4-6H2,1-3H3,(H10-,34,35,36,37,38,41,42,43,44,53,54,55,56,57,58,59,60,61,62)/t11-,12-,13-,17-,18-,19-,20-,21-,22-,29-,30-,31-/m1/s1 |
InChIキー |
DIMGFCCAJKOSNT-RKTALREWSA-N |
異性体SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CN(C6=C5N=C(NC6=O)N)C)O)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC |
正規SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CN(C6=C5N=C(NC6=O)N)C)O)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




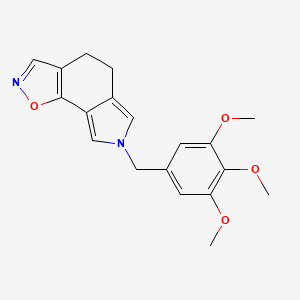
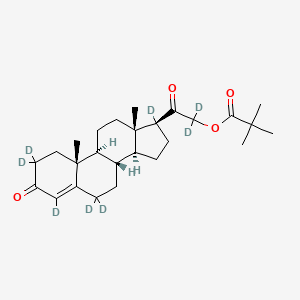
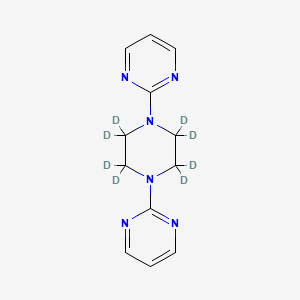
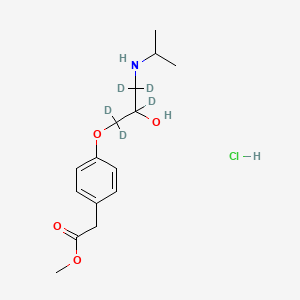
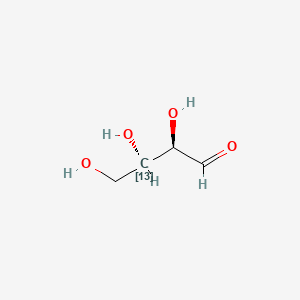


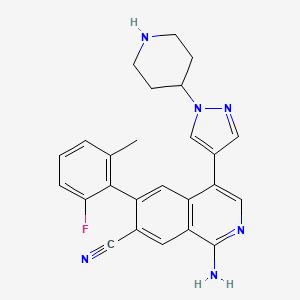

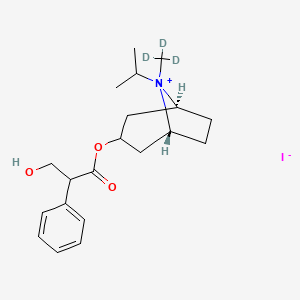

![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)
